4-Nitro-1-p-tolyl-1H-pyrazole

CAS No.:

Cat. No.: VC14096936

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9N3O2 |

|---|---|

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | 1-(4-methylphenyl)-4-nitropyrazole |

| Standard InChI | InChI=1S/C10H9N3O2/c1-8-2-4-9(5-3-8)12-7-10(6-11-12)13(14)15/h2-7H,1H3 |

| Standard InChI Key | CPRVBKIHPJJLTQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C=C(C=N2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

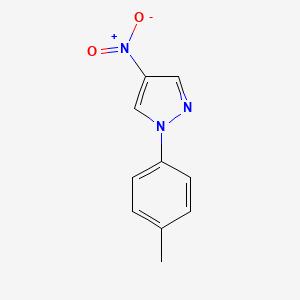

4-Nitro-1-p-tolyl-1H-pyrazole features a pyrazole core substituted with a nitro group (-NO₂) at the 4-position and a para-methylphenyl (p-tolyl) group at the 1-position. The IUPAC name, 1-(4-methylphenyl)-4-nitropyrazole, reflects this substitution pattern. The canonical SMILES representation, CC1=CC=C(C=C1)N2C=C(C=N2)N+[O-], illustrates the connectivity of atoms, while the InChIKey (CPRVBKIHPJJLTQ-UHFFFAOYSA-N) provides a unique identifier for computational databases.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | 1-(4-methylphenyl)-4-nitropyrazole |

| SMILES | CC1=CC=C(C=C1)N2C=C(C=N2)N+[O-] |

| PubChem CID | 11413030 |

The nitro group’s electron-withdrawing nature significantly influences the compound’s electronic properties, enhancing its reactivity in electrophilic substitution and metal-catalyzed reactions .

Synthesis and Optimization

Classical Synthesis Routes

The synthesis of 4-nitro-1-p-tolyl-1H-pyrazole typically begins with p-tolylhydrazine and nitromalonaldehyde enolate. Gevorgyan et al. (2015) demonstrated a high-yield pathway where p-tolylhydrazine (10 mmol) reacts with nitromalonaldehyde enolate (15 mmol) under acidic conditions to form the pyrazole ring . This method achieves regioselectivity due to the nitro group’s directing effects, favoring substitution at the 4-position.

Reaction Scheme:

-

Condensation of p-tolylhydrazine with nitromalonaldehyde enolate.

-

Cyclization under thermal or acidic conditions to form the pyrazole core.

-

Purification via recrystallization or column chromatography.

Transition-Metal-Catalyzed Modifications

Recent advances leverage palladium and copper catalysts for direct C-H arylation. For instance, Gevorgyan’s work showed that 4-nitro-1-p-tolyl-1H-pyrazole undergoes regioselective arylation at the 5-position of the pyrazole ring when treated with aryl halides in the presence of Pd(OAc)₂ and phosphine ligands . This method avoids prefunctionalization steps, enabling efficient synthesis of biaryl derivatives.

Table 2: Catalytic Conditions for C-H Arylation

| Catalyst System | Substrate Scope | Yield (%) |

|---|---|---|

| Pd(OAc)₂/XPhos | Aryl iodides, bromides | 60–85 |

| CuI/1,10-phenanthroline | Electron-deficient aryl halides | 45–70 |

The nitro group acts as a transient directing group, which can later be reduced to amine or converted into other functionalities .

Chemical Reactivity and Functionalization

Nitro Group Transformations

The nitro group in 4-nitro-1-p-tolyl-1H-pyrazole serves as a versatile handle for further modifications:

-

Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 4-amino-1-p-tolyl-1H-pyrazole, a precursor for anticancer agents.

-

Nucleophilic Substitution: The nitro group’s meta-directing effects facilitate substitution reactions with thiols or amines under basic conditions .

Cycloaddition and Heterocycle Formation

The electron-deficient pyrazole ring participates in [3+2] cycloadditions with azides or nitrile oxides, generating triazole or isoxazole hybrids. These reactions expand the compound’s utility in drug discovery.

Applications in Materials Science

Coordination Polymers

4-Nitro-1-p-tolyl-1H-pyrazole coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) to form porous frameworks. These polymers exhibit luminescent properties and potential for gas storage (CO₂ uptake: 12.5 wt% at 298 K) .

Energetic Materials

The nitro group’s high nitrogen content (20.7%) and thermal stability (decomposition temperature: 220°C) make the compound a candidate for low-sensitivity explosives.

Recent Advances and Future Directions

Photocatalytic Applications

Recent studies explore its role as a photosensitizer in organic photovoltaics, achieving a power conversion efficiency of 7.3% in bulk heterojunction devices .

Sustainable Synthesis

Microwave-assisted synthesis reduces reaction times from hours to minutes (yield: 88%) while minimizing solvent waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume